molecular formula C20H28ClFN2O2 B2384066 3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one CAS No. 1705235-74-0

3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one

Cat. No. B2384066
CAS RN: 1705235-74-0
M. Wt: 382.9
InChI Key: FPYMREUCTKBQIX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a 3-chloro-4-fluorophenyl group, a 4-methoxy-[1,4’-bipiperidine]-1’-yl group, and a propan-1-one group . It’s important to note that the exact properties and uses of this specific compound may vary depending on its specific configuration and the presence of any additional functional groups or substituents .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, a common starting point might be the 3-chloro-4-fluorophenyl group, which could be obtained through halogenation of a suitable phenyl precursor . The 4-methoxy-[1,4’-bipiperidine]-1’-yl group could potentially be introduced through a nucleophilic substitution or addition reaction . Finally, the propan-1-one group could be introduced through a suitable carbonylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 3-chloro-4-fluorophenyl group would likely contribute to the overall polarity of the molecule, while the 4-methoxy-[1,4’-bipiperidine]-1’-yl group would likely introduce some steric bulk . The propan-1-one group would likely be planar due to the presence of the carbonyl group .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The presence of the halogen atoms in the 3-chloro-4-fluorophenyl group could make this part of the molecule susceptible to nucleophilic aromatic substitution reactions . The carbonyl group in the propan-1-one part of the molecule could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms and the carbonyl group could potentially increase the compound’s polarity, affecting its solubility in different solvents . The steric bulk introduced by the 4-methoxy-[1,4’-bipiperidine]-1’-yl group could potentially affect the compound’s melting and boiling points .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A compound structurally similar to 3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one was synthesized and its antimicrobial activity was evaluated. This research indicates potential applications in developing new antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Sigma Ligands and Receptor Affinity

Another study explored compounds with a similar structure, focusing on their affinity for sigma receptors. These compounds showed high affinity for both sigma 1 and sigma 2 binding sites, as well as for other receptors like serotonin and dopamine, indicating their potential in pharmacological research (Perregaard, Moltzen, Meier, & Sanchez, 1995).

Radiopharmaceutical Applications

Research on compounds structurally related to the subject compound has been conducted in the field of radiopharmaceuticals. These compounds were synthesized for potential use in radio-labeling and imaging, showcasing another possible application area (Czeskis, 1998).

Coordination Chemistry and Complex Formation

A study investigated the cyclization of compounds similar to 3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one through chromium tricarbonyl complexes. This research is significant in coordination chemistry and the synthesis of novel organic compounds (Houghton, Voyle, & Price, 1980).

Dopamine Transporter Studies

Compounds with a similar structure have been studied for their binding ability to the dopamine transporter. Such research is crucial in understanding and developing treatments for disorders related to dopamine transport, such as Parkinson's disease and addiction (Prisinzano et al., 2002).

Synthesis of Heterocyclic Compounds

Research also includes the synthesis of fluorinated heterocyclic compounds using similar chemical structures. This area is vital for developing new materials and pharmaceuticals (Shi, Wang, & Schlosser, 1996).

Antibacterial Applications

Another study focused on synthesizing and evaluating the antibacterial activities of compounds structurally related to the target compound. This research contributes to the ongoing search for new antibacterial agents (Yolal et al., 2012).

Safety And Hazards

Like all chemicals, this compound should be handled with care. The safety data sheet (SDS) for a similar compound, 3-Chloro-4-fluorophenyl isocyanate, indicates that it is considered hazardous and may cause skin and eye irritation, respiratory irritation, and may be harmful if swallowed, in contact with skin or if inhaled . It’s important to note that the exact safety and hazard information may vary for the specific compound .

Future Directions

The future directions for this compound would likely depend on its intended use. For example, if it were being developed as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, reducing its side effects, or exploring its potential uses in treating different diseases . If it were being used in materials science, future research might focus on exploring its physical properties and potential applications .

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClFN2O2/c1-26-17-8-12-23(13-9-17)16-6-10-24(11-7-16)20(25)5-3-15-2-4-19(22)18(21)14-15/h2,4,14,16-17H,3,5-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYMREUCTKBQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)C(=O)CCC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one

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